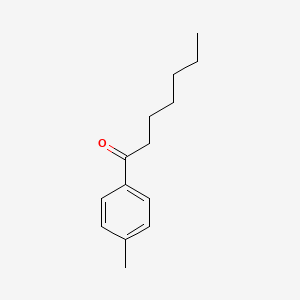

1-(4-Methylphenyl)heptan-1-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H20O |

|---|---|

Molecular Weight |

204.31 g/mol |

IUPAC Name |

1-(4-methylphenyl)heptan-1-one |

InChI |

InChI=1S/C14H20O/c1-3-4-5-6-7-14(15)13-10-8-12(2)9-11-13/h8-11H,3-7H2,1-2H3 |

InChI Key |

CYZHVLKQVXBTCS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 4 Methylphenyl Heptan 1 One and Analogues

Catalytic Strategies for the Formation of the 1-(4-Methylphenyl)heptan-1-one Skeleton

The construction of the core structure of this compound relies heavily on catalytic methods that facilitate the efficient formation of the key carbon-carbon bond between the aromatic ring and the acyl group. These strategies offer significant advantages over classical stoichiometric methods, including higher efficiency, milder reaction conditions, and reduced waste generation.

Transition Metal-Mediated Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of C-C bonds. eie.gr In the context of synthesizing this compound and its analogues, several transition metal-catalyzed cross-coupling reactions are of paramount importance. These reactions typically involve the coupling of an organometallic reagent with an organic halide or a related electrophile. eie.gr

Palladium-catalyzed reactions, in particular, have been extensively developed for the synthesis of aryl ketones. acs.orgmdpi.com For instance, the Suzuki-Miyaura coupling can be adapted to form ketones by reacting an arylboronic acid with an acyl halide. Similarly, the Hiyama coupling utilizes organosilanes as the organometallic partner. mdpi.com These methods are valued for their functional group tolerance and are often conducted under relatively mild conditions. eie.gr The general scheme for such a reaction would involve the coupling of a p-tolyl-containing organometallic species with a heptanoyl electrophile, or vice versa.

Recent advancements have focused on developing more efficient and robust catalyst systems, including the use of specific ligands that enhance the catalytic activity and stability of the metal center. eie.gracs.org The choice of ligand can significantly influence the reaction's outcome, affecting yield, selectivity, and reaction time. acs.org

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst System (Example) |

| Suzuki-Miyaura | p-Tolylboronic acid | Heptanoyl chloride | Pd(OAc)₂ / Ligand |

| Hiyama | p-Tolyltrimethoxysilane | Heptanoyl chloride | Pd(OAc)₂ / XPhos mdpi.com |

| Negishi | p-Tolylzinc chloride | Heptanoyl chloride | Pd(PPh₃)₄ |

Organocatalytic and Biocatalytic Approaches for Ketone Synthesis

In a shift away from metal-based catalysts, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives for ketone synthesis. irb.hrnih.govacs.org

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. irb.hr For the synthesis of ketones, various organocatalytic strategies have been developed. While direct synthesis of this compound via organocatalysis is not extensively documented, related transformations highlight the potential of this approach. For example, organocatalysts can activate substrates in novel ways, such as the in situ generation of reactive iminium species from ketimines, which can then react with nucleophiles. irb.hr The development of organocatalytic methods for Friedel-Crafts acylation, a classical method for aryl ketone synthesis, is an active area of research.

Biocatalysis , the use of enzymes or whole microorganisms to perform chemical reactions, offers unparalleled selectivity and operates under mild, environmentally benign conditions. nih.govacs.org Enzymes such as lipases have demonstrated the ability to catalyze reactions beyond their natural function. nih.gov For instance, Candida antarctica lipase (B570770) B (Novozym 435) has been shown to catalyze novel decarboxylative Michael additions, showcasing the potential for enzymes in complex C-C bond-forming reactions. nih.gov While a direct biocatalytic synthesis of this compound is not yet established, the reduction of this ketone to its corresponding chiral alcohol is a well-explored biocatalytic transformation using ketoreductases or alcohol dehydrogenases. acs.orgmdpi.com This highlights the potential for developing a chemoenzymatic route where a chemical synthesis of the ketone is followed by a biocatalytic step to produce valuable chiral derivatives.

| Catalytic Approach | Catalyst Type | Key Advantage |

| Organocatalysis | Small organic molecules (e.g., sulfonic acids, thioureas) irb.hrmaynoothuniversity.ie | Metal-free, avoids toxic heavy metals |

| Biocatalysis | Enzymes (e.g., lipases, ketoreductases) nih.govacs.org | High selectivity, mild reaction conditions |

Green Chemistry Principles Applied to this compound Production

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.it The synthesis of this compound is increasingly being viewed through this lens, with a focus on developing more sustainable and environmentally friendly methods.

Solvent-Free and Microwave-Assisted Synthetic Routes

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. cem.commdpi.com

Solvent-free synthesis , also known as neat reaction, involves carrying out a reaction without a solvent. cem.commdpi.comresearchgate.net This approach can lead to higher reaction rates, simplified work-up procedures, and reduced waste. For the synthesis of related ketones, solvent-free Michael additions have been successfully performed using silica (B1680970) gel as a solid support. scielo.org.mx

Microwave-assisted synthesis utilizes microwave irradiation to heat reaction mixtures. mdpi.comniscpr.res.injove.com This technique can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purities compared to conventional heating methods. acs.orgniscpr.res.in The combination of solvent-free conditions and microwave irradiation represents a particularly green and efficient approach to organic synthesis. mdpi.comscielo.org.mx For example, the rapid synthesis of aryl methyl ketones has been achieved using microwave irradiation in the absence of a solvent or in aqueous media. niscpr.res.inrsc.org

| Technique | Advantage | Example Application |

| Solvent-Free Synthesis | Reduced waste, simplified workup | Michael addition of aryl methyl ketones with chalcones on silica gel scielo.org.mx |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | Synthesis of aryl ketones from acyl Meldrum's acid niscpr.res.in |

Atom Economy Maximization and Waste Minimization in this compound Synthesis

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. uniroma1.it Traditional methods for synthesizing this compound, such as the Friedel-Crafts acylation using stoichiometric amounts of a Lewis acid like aluminum chloride, suffer from poor atom economy and generate significant amounts of waste. ethz.ch

Modern synthetic methods strive to maximize atom economy by designing reactions where the majority of the atoms from the reactants are incorporated into the final product. Catalytic reactions, by their nature, improve atom economy as the catalyst is used in small amounts and is not consumed in the reaction.

Waste minimization is a broader concept that encompasses not only improving atom economy but also reducing the use of auxiliary substances like solvents and separation agents. researchgate.netacs.orgresearchgate.net Strategies for waste minimization in the synthesis of this compound and related compounds include:

Using recyclable catalysts: Developing heterogeneous catalysts or catalyst systems that can be easily separated from the reaction mixture and reused multiple times. researchgate.net

Employing continuous flow processes: Flow chemistry can improve efficiency, safety, and scalability, while also minimizing waste by reducing the need for large reaction vessels and simplifying purification. acs.orgresearchgate.net

Choosing environmentally benign reagents and solvents: Opting for less toxic and more sustainable starting materials and reaction media. researchgate.netpjoes.com

The development of catalytic Friedel-Crafts reactions that operate with only catalytic amounts of a promoter is a significant step towards a more atom-economical and less wasteful synthesis of aryl ketones.

Stereoselective Synthesis of Chiral this compound Analogues

The introduction of chirality into molecules can have a profound impact on their biological activity. While this compound itself is achiral, the synthesis of its chiral analogues, particularly those with a stereocenter adjacent to the carbonyl group, is of considerable interest.

Stereoselective synthesis aims to produce a single stereoisomer of a chiral molecule. This can be achieved through various strategies, including:

Asymmetric catalysis: Using a chiral catalyst to favor the formation of one enantiomer or diastereomer over the others. This can involve chiral transition metal complexes, organocatalysts, or enzymes. mdpi.comresearchgate.net

Use of chiral auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.

Kinetic resolution: Separating a racemic mixture by reacting it with a chiral catalyst or reagent that reacts faster with one enantiomer than the other. mdpi.com

For the synthesis of chiral analogues of this compound, a key transformation is the stereoselective reduction of the ketone to the corresponding chiral alcohol. Biocatalytic reduction using ketoreductases is a highly effective method for achieving this with excellent enantioselectivity. mdpi.com Furthermore, the synthesis of chiral building blocks that can be subsequently used to construct more complex chiral molecules containing the this compound motif is an important area of research. For example, methods for the stereoselective synthesis of chiral diamines and their application as organocatalysts have been developed. nih.gov

The development of stereoselective methods for reactions such as the aldol (B89426) or Michael addition involving prochiral enolates derived from this compound could also provide access to a wide range of chiral analogues.

| Stereoselective Strategy | Key Feature | Application Example |

| Asymmetric Catalysis | Chiral catalyst directs stereochemistry | Asymmetric reduction of ketones using chiral oxazaborolidine catalysts researchgate.net |

| Biocatalytic Resolution | Enzyme selectively transforms one enantiomer | Lipase-catalyzed dynamic kinetic resolution of racemic alcohols mdpi.com |

| Chiral Pool Synthesis | Starting with a readily available chiral molecule | Synthesis of chiral diamines from camphor (B46023) nih.gov |

Enantioselective Approaches to β-Substituted Chiral Ketones

The asymmetric synthesis of β-substituted chiral ketones, including analogues of this compound, is a significant area of research. These optically active compounds serve as valuable building blocks in the synthesis of natural products and medicinal intermediates. sci-hub.se A variety of methods, such as metal-catalyzed conjugate additions and enzymatic transformations, have been explored to achieve high enantioselectivity. sci-hub.se

One effective strategy involves the use of chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. A notable example is the use of chiral N-alkanoylcamphorsultams to synthesize β-substituted chiral ketones with high enantiomeric excess (ee). sci-hub.se This approach has been successfully applied to the synthesis of analogues of this compound. For instance, the reaction of a chiral N-alkanoylcamphorsultam bearing a propyl substituent with 4-chlorophenylmagnesium bromide yields (+)-(3S)-3-(4-Chlorophenyl)-1-(4-methylphenyl)heptan-1-one. sci-hub.se The chiral auxiliary is nucleophilically substituted by the Grignard reagent, and the reaction conditions, including temperature and time, are optimized to maximize both yield and enantioselectivity. sci-hub.se

Another powerful technique for the enantioselective synthesis of chiral ketones is the conjugate hydrosilylation of α,β-unsaturated ketones. This reaction, catalyzed by a chiral Lewis base, can produce optically active ketones with a chiral center at the β-position. rsc.org For example, the enantioselective conjugate hydrosilylation of (E)-1,3-diphenylbut-2-en-1-one using trichlorosilane (B8805176) in the presence of a chiral picolinamide–sulfonate Lewis base catalyst has been demonstrated to produce (S)-1,3-diphenylbutan-1-one with moderate enantioselectivity. rsc.org This method is applicable to a range of β,β-disubstituted α,β-unsaturated ketones, offering a pathway to chiral ketones. rsc.org

The following table summarizes the synthesis of a chiral analogue of this compound using a chiral auxiliary.

| Product | Chiral Auxiliary | Reagent | Yield | Enantiomeric Excess (ee) |

| (+)-(3S)-3-(4-Chlorophenyl)-1-(4-methylphenyl)heptan-1-one | (-)-N-Pentanoylcamphorsultam | 4-chlorophenylmagnesium bromide | 85% | 95% |

This table presents data on the enantioselective synthesis of a chiral analogue of this compound. sci-hub.se

Diastereoselective Transformations and Control

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within a molecule. For β-substituted ketones, this often involves reactions that create a new stereocenter at the α- or β-position with a defined relationship to an existing one.

A common strategy for achieving high diastereoselectivity is the reaction of enolates with chiral electrophiles. For example, the addition of silyl (B83357) enol ethers derived from aryl methyl ketones to chiral N-tert-butanesulfinyl imines proceeds with excellent yield and selectivity to produce β-amino ketones. researchgate.net This methodology has been applied to the synthesis of biologically active alkaloids like (+)-sedamine, highlighting its utility. researchgate.net The stereochemical outcome is dictated by the chiral sulfinyl group, which directs the approach of the enolate.

Tandem reactions involving arynes have also emerged as a powerful tool for diastereoselective synthesis. Arynes can react with β-amino ketones in a cascade insertion-cyclization process to afford N-aryl tetrahydroquinolines with excellent anti-selectivity. nih.gov This demonstrates how the inherent reactivity of intermediates can be harnessed to control diastereomeric outcomes.

Furthermore, remote Csp³–H functionalization has been explored for the diastereoselective synthesis of complex ketones. thieme.de This approach allows for the selective activation of C-H bonds distant from a directing group, enabling the formation of intricate carbon frameworks with controlled stereochemistry. thieme.de

The table below provides an example of a diastereoselective reaction to form a precursor that can be related to β-substituted ketones.

| Reactants | Catalyst/Mediator | Product | Diastereomeric Ratio (d.r.) |

| Acetoacetate derivative, 1-phenylallyl alcohol | Mn(III) acetate | 1-acetyl-4-aryl-3-oxabicyclo[3.1.0]hexan-2-one | 22:1 |

This table illustrates a highly diastereoselective Mn(III)-mediated oxidative cyclization, a key step in the synthesis of furofuran lignans (B1203133) which involves β-aryl lactone intermediates.

Chemical Reactivity and Transformation of 1 4 Methylphenyl Heptan 1 One

Functionalization of the Alkyl Chain and Aromatic Ring of 1-(4-Methylphenyl)heptan-1-one

The structure of this compound offers distinct opportunities for functionalization at both the n-hexyl alkyl chain and the p-tolyl aromatic ring.

The alkyl chain can undergo reactions typical of alkanes, primarily free-radical halogenation. However, the position alpha to the carbonyl group exhibits enhanced reactivity due to the ability of the carbonyl to stabilize an adjacent radical or anion. This allows for selective reactions such as alpha-bromination under specific conditions.

The aromatic ring , being activated by the para-methyl group, is susceptible to electrophilic aromatic substitution (EAS) reactions. The methyl group is an ortho-, para-directing activator, meaning incoming electrophiles will preferentially substitute at the positions ortho to the methyl group (and meta to the acyl group). The acyl group, being a deactivating group, directs incoming electrophiles to the meta position. The directing effects of the two substituents are therefore synergistic. Common EAS reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. For instance, the Friedel-Crafts acylation of toluene with heptanoyl chloride in the presence of a Lewis acid like aluminum chloride is a primary method for synthesizing this compound itself, indicating the reactivity of the aromatic ring. scribd.comsigmaaldrich.commasterorganicchemistry.comwisc.educhemguide.co.uk

Table 1: Potential Functionalization Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| α-Bromination | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN) | 2-Bromo-1-(4-methylphenyl)heptan-1-one |

| Nitration | HNO₃, H₂SO₄ | 1-(4-Methyl-3-nitrophenyl)heptan-1-one and 1-(4-Methyl-2-nitrophenyl)heptan-1-one |

| Bromination | Br₂, FeBr₃ | 1-(3-Bromo-4-methylphenyl)heptan-1-one and 1-(2-Bromo-4-methylphenyl)heptan-1-one |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 1-(4-Methyl-3-acylphenyl)heptan-1-one |

Nucleophilic and Electrophilic Addition Reactions at the Carbonyl Center

The carbonyl group is the most reactive site for nucleophilic addition in this compound. The polarization of the carbon-oxygen double bond renders the carbonyl carbon electrophilic and susceptible to attack by a wide range of nucleophiles.

Nucleophilic Addition Reactions:

Grignard and Organolithium Reagents: These strong organometallic nucleophiles readily add to the carbonyl carbon to form tertiary alcohols after acidic workup. For example, reaction with methylmagnesium bromide would yield 1-(4-methylphenyl)-1-methylheptan-1-ol. youtube.comlibretexts.orgyoutube.commsu.edu

Reduction: The carbonyl group can be reduced to a secondary alcohol using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The product of this reaction is 1-(4-methylphenyl)heptan-1-ol.

Wittig Reaction: This reaction provides a route to alkenes by reacting the ketone with a phosphonium ylide. For instance, reaction with methylenetriphenylphosphorane (Ph₃P=CH₂) would yield 1-(4-methylphenyl)-1-heptene.

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) or a cyanide salt in the presence of acid leads to the formation of a cyanohydrin, 1-cyano-1-(4-methylphenyl)heptan-1-ol.

Electrophilic Addition Reactions: While the carbonyl oxygen possesses lone pairs and can be protonated under acidic conditions, true electrophilic addition to the carbonyl group is not a characteristic reaction. Acid catalysis, however, is often employed to enhance the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic attack.

Condensation and Cyclization Reactions Involving this compound as a Building Block

The presence of α-hydrogens on the alkyl chain makes this compound a suitable substrate for various condensation and cyclization reactions where it acts as a nucleophile after deprotonation to form an enolate.

Aldol (B89426) Condensation: In the presence of a base or acid, this compound can undergo self-condensation, though this is often less favorable for ketones compared to aldehydes. More commonly, it can participate in crossed or mixed aldol condensations with other carbonyl compounds, particularly non-enolizable aldehydes like benzaldehyde. The Claisen-Schmidt condensation, a specific type of crossed aldol condensation between a ketone and an aromatic aldehyde, would yield an α,β-unsaturated ketone. libretexts.orgmasterorganicchemistry.comresearchgate.netresearchgate.netlumenlearning.com

Robinson Annulation: This powerful ring-forming reaction combines a Michael addition with an intramolecular aldol condensation. This compound can act as the Michael donor, first adding to an α,β-unsaturated ketone like methyl vinyl ketone. The resulting 1,5-diketone can then undergo an intramolecular aldol condensation to form a new six-membered ring, yielding a substituted cyclohexenone. wikipedia.orgresearchgate.netjk-sci.comlibretexts.orgmasterorganicchemistry.com

Synthesis of Heterocycles: The difunctional nature of the products from condensation reactions of this compound makes them valuable precursors for the synthesis of various heterocyclic compounds. For example, the α,β-unsaturated ketone product from a Claisen-Schmidt condensation can react with hydrazine or urea derivatives to form pyrazolines or pyrimidines, respectively. The synthesis of pyrimidines from ketones and amidines is a known transformation. organic-chemistry.orgnih.govresearchgate.netnih.gov

Table 2: Examples of Condensation and Cyclization Reactions

| Reaction Name | Reactants | Key Intermediate/Product |

| Claisen-Schmidt Condensation | This compound, Benzaldehyde, Base (e.g., NaOH) | 1-(4-Methylphenyl)-2-pentyl-3-phenylprop-2-en-1-one |

| Robinson Annulation | This compound, Methyl vinyl ketone, Base | A substituted cyclohexenone derivative |

| Pyrimidine Synthesis | Product of Claisen-Schmidt condensation, Urea or Thiourea | A substituted dihydropyrimidinone or -thione |

Mechanistic Investigations of this compound Transformations

While specific mechanistic studies focused exclusively on this compound are not extensively documented in readily available literature, the mechanisms of its characteristic reactions are well-established for analogous ketones.

Reaction Kinetics and Rate-Determining Steps Analysis

The kinetics of reactions involving this compound can be inferred from general principles of physical organic chemistry.

Nucleophilic Addition to the Carbonyl: The rate of nucleophilic addition is influenced by both steric and electronic factors. The heptyl group and the p-tolyl group present some steric hindrance around the carbonyl carbon, which would likely result in a slower reaction rate compared to less hindered ketones. Electronically, the methyl group on the aromatic ring is weakly electron-donating, which slightly deactivates the carbonyl group towards nucleophilic attack compared to an unsubstituted phenyl ring. The rate-determining step in these additions is typically the initial attack of the nucleophile on the carbonyl carbon.

Enolate Formation: For condensation reactions, the rate-determining step can be the deprotonation of the α-carbon to form the enolate. The acidity of the α-protons in this compound is comparable to that of other alkyl aryl ketones.

Electrophilic Aromatic Substitution: The rate of EAS on the aromatic ring is enhanced by the activating methyl group. The rate-determining step is the attack of the electrophile on the aromatic ring to form the arenium ion intermediate.

Elucidation of Reaction Intermediates and Transition States

Computational chemistry provides powerful tools for elucidating the structures of intermediates and transition states in chemical reactions. libretexts.orgreddit.com

Nucleophilic Addition: The transition state for nucleophilic addition to the carbonyl group involves the partial formation of a new bond between the nucleophile and the carbonyl carbon, and the partial breaking of the carbon-oxygen π-bond. The geometry around the carbonyl carbon changes from trigonal planar towards tetrahedral. The intermediate is a tetrahedral alkoxide.

Aldol Condensation: The key intermediates are the enolate anion and the tetrahedral alkoxide formed after the enolate attacks another carbonyl group. The transition state for the carbon-carbon bond forming step involves the approach of the enolate to the electrophilic carbonyl carbon.

Electrophilic Aromatic Substitution: The key intermediate is the arenium ion (or sigma complex), a resonance-stabilized carbocation. The transition state leading to the arenium ion resembles the structure of the intermediate itself, in accordance with the Hammond postulate.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Methylphenyl Heptan 1 One and Its Complexes

Single Crystal X-ray Diffraction Analysis for Solid-State Architecture

Single-crystal X-ray diffraction stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which collectively define the solid-state architecture of a compound.

As of the latest literature search, a complete single-crystal X-ray diffraction study for 1-(4-Methylphenyl)heptan-1-one has not been reported in publicly accessible databases such as the Cambridge Structural Database (CSD). biokeanos.comresearchgate.netcam.ac.ukcam.ac.uk However, analysis of structurally related compounds allows for a hypothetical projection of its crystallographic parameters. It is anticipated that the crystal packing would be influenced by weak intermolecular forces such as van der Waals interactions and potentially C-H···π interactions involving the aromatic ring. The flexible heptanoyl chain would likely adopt a low-energy, extended conformation within the crystal lattice. A summary of crystallographic data that could be expected from such an analysis is presented in Table 1.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c or Pbca) |

| Unit Cell Dimensions (Å) | To be determined experimentally |

| Volume (ų) | To be determined experimentally |

| Z (molecules per unit cell) | Typically 2, 4, or 8 |

| Calculated Density (g/cm³) | To be determined experimentally |

| Key Bond Lengths (Å) | C=O (~1.21), C-C aromatic (~1.39), C-C alkyl (~1.54) |

| Key Bond Angles (°) | C-CO-C (~120°), angles within the phenyl ring (~120°) |

| Intermolecular Interactions | van der Waals forces, potential C-H···π interactions |

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. A combination of one-dimensional (¹H and ¹³C) and multidimensional NMR experiments would provide a complete assignment of all proton and carbon signals and offer insights into the molecule's conformational preferences.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1' (C=O) | - | ~200.0 |

| 1 | - | ~135.0 |

| 2, 6 | ~7.85 (d, J ≈ 8.2 Hz) | ~129.5 |

| 3, 5 | ~7.25 (d, J ≈ 8.2 Hz) | ~129.0 |

| 4 | - | ~144.0 |

| 7 (CH₃-Ar) | ~2.40 (s) | ~21.5 |

| 2' | ~2.90 (t, J ≈ 7.5 Hz) | ~38.5 |

| 3' | ~1.70 (quint, J ≈ 7.5 Hz) | ~24.5 |

| 4' | ~1.35 (m) | ~31.5 |

| 5' | ~1.30 (m) | ~22.5 |

| 6' | ~1.30 (m) | ~29.0 |

| 7' | ~0.90 (t, J ≈ 7.0 Hz) | ~14.0 |

d = doublet, t = triplet, quint = quintet, m = multiplet, s = singlet

To unambiguously assign the predicted chemical shifts, a suite of two-dimensional NMR experiments would be essential. researchgate.netsdsu.eduuvic.cayoutube.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For the heptanoyl chain, strong correlations would be observed between adjacent methylene (B1212753) groups (e.g., H-2' with H-3', H-3' with H-4', etc.). In the aromatic region, a correlation between the ortho protons (H-2,6) and meta protons (H-3,5) would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal in the heptanoyl chain and the aromatic ring to its corresponding carbon atom. For instance, the triplet at ~2.90 ppm would correlate with the carbon signal at ~38.5 ppm, confirming the assignment of C-2'.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for assigning quaternary carbons and piecing together different fragments of the molecule. For example, the protons of the aromatic methyl group (H-7) would show a correlation to the C-4 carbon, and the protons at C-2' would show correlations to the carbonyl carbon (C-1') and the aromatic C-1 carbon.

Dynamic NMR (DNMR) spectroscopy is a powerful method to investigate the rates and mechanisms of conformational exchange processes. unibas.itnih.gov In this compound, hindered rotation around the C(aromatic)-C(carbonyl) single bond could potentially be observed at low temperatures. This would lead to broadening and eventual splitting of the signals for the ortho and meta protons of the phenyl ring, as they become chemically non-equivalent. By analyzing the line shapes of these signals at different temperatures, the energy barrier (ΔG‡) for this rotational process could be determined, providing valuable information about the conformational flexibility of the molecule.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental composition. For this compound (C₁₄H₂₀O), the expected exact mass of the molecular ion [M]⁺• would be approximately 204.1514 u.

Upon electron ionization, the molecular ion can undergo characteristic fragmentation, providing further structural information. chemguide.co.uklibretexts.orguni-saarland.deyoutube.com The primary fragmentation pathways expected for this compound are α-cleavage and the McLafferty rearrangement.

α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. Two main α-cleavage pathways are possible:

Loss of the hexyl radical (•C₆H₁₃) to form the 4-methylbenzoyl cation (m/z 119). This is expected to be a very prominent peak.

Loss of the p-tolyl radical (•C₇H₇) to form the heptanoyl cation (m/z 113).

McLafferty Rearrangement: This is a characteristic fragmentation for ketones with a sufficiently long alkyl chain containing a γ-hydrogen. It involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene (in this case, butene, C₄H₈). This would result in a fragment ion at m/z 148.

The predicted major fragments are listed in Table 3.

Table 3: Predicted HRMS Fragments of this compound

| m/z (Predicted) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 204.1514 | [C₁₄H₂₀O]⁺• | Molecular Ion |

| 148 | [C₉H₁₂O]⁺• | McLafferty Rearrangement |

| 119 | [C₈H₇O]⁺ | α-Cleavage (Loss of •C₆H₁₃) |

| 113 | [C₇H₁₃O]⁺ | α-Cleavage (Loss of •C₇H₇) |

| 91 | [C₇H₇]⁺ | Further fragmentation of the tolyl group |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting and Structural Assignment

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's chemical bonds. vscht.cznih.govnih.govresearchgate.netmasterorganicchemistry.comyoutube.com These techniques are complementary and provide detailed information about the functional groups present.

While experimental spectra for this compound are not widely published, the expected characteristic vibrational frequencies can be predicted based on the functional groups present in the molecule. nist.gov The key vibrational modes are summarized in Table 4.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Strong |

| Aliphatic C-H Stretch | 2960 - 2850 | Strong | Strong |

| C=O Stretch (Aryl Ketone) | 1685 - 1665 | Strong | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |

| Aliphatic C-H Bend (CH₂, CH₃) | 1470 - 1370 | Medium | Medium |

| Aromatic C-H Out-of-Plane Bend | 850 - 810 | Strong | Weak |

The most prominent feature in the FT-IR spectrum would be the strong absorption band around 1675 cm⁻¹, characteristic of the carbonyl (C=O) stretching of an aryl ketone. masterorganicchemistry.com The aliphatic C-H stretching vibrations would appear as strong bands in the 2850-2960 cm⁻¹ region. The aromatic C-H stretching would be observed as weaker bands above 3000 cm⁻¹. The FT-Raman spectrum, on the other hand, would be expected to show strong signals for the aromatic C=C and C-H stretching modes due to the high polarizability of the π-system. nih.govnih.govresearchgate.net The combination of both FT-IR and FT-Raman data would provide a comprehensive vibrational profile of the molecule.

Computational and Theoretical Investigations of 1 4 Methylphenyl Heptan 1 One

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. scite.aimiami.edu DFT calculations are used to determine the ground-state electronic structure, from which numerous other properties can be derived. For 1-(4-methylphenyl)heptan-1-one, DFT methods like B3LYP are instrumental in elucidating its stability, geometry, and chemical reactivity. mdpi.comuniversite-paris-saclay.fr

The first step in most computational studies is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. This optimized structure corresponds to the most stable conformation of the compound. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. The resulting optimization energy provides a measure of the molecule's stability. DFT calculations, often using a basis set such as 6-311G**, can predict these parameters with high accuracy, which can then be compared with experimental data if available. mdpi.com

Table 1: Predicted Geometrical Parameters for this compound Note: These are representative values expected from a DFT/B3LYP calculation and are for illustrative purposes.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=O (carbonyl) | 1.24 |

| C-C (carbonyl-phenyl) | 1.49 | |

| C-C (aromatic avg.) | 1.40 | |

| C-C (heptyl chain avg.) | 1.54 | |

| **Bond Angles (°) ** | Phenyl-C-O | 121.0 |

| Phenyl-C-C (heptyl) | 119.5 | |

| C-C-O | 119.5 | |

| Dihedral Angle (°) | Phenyl-C(O)-C-C | ~30-45 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A small energy gap suggests high polarizability and high chemical reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich p-tolyl group, while the LUMO is likely centered on the carbonyl group.

Global reactivity descriptors can be calculated from HOMO and LUMO energies to further quantify the molecule's chemical behavior. mdpi.com These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A high electrophilicity index indicates a good electrophile. mdpi.com

Table 2: Calculated FMO Energies and Reactivity Descriptors for an Analogous Aromatic Ketone Source: Adapted from studies on similar chalcone structures. mdpi.com

| Parameter | Definition | Value (eV) |

| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.25 |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -2.15 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.10 |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.05 |

| Softness (S) | 1 / η | 0.49 |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | 4.20 |

| Electrophilicity (ω) | χ² / (2η) | 4.30 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. uni-muenchen.de It is plotted onto the molecule's electron density surface and color-coded to indicate different potential values. MEP maps are invaluable for identifying reactive sites for electrophilic and nucleophilic attacks. researchgate.net Regions of negative electrostatic potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophilic attack. researchgate.netwolfram.com

For this compound, the MEP map would show the most negative potential localized around the carbonyl oxygen atom due to its high electronegativity, identifying it as a primary site for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms of the aromatic ring and the alkyl chain would exhibit positive potential.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This approach is particularly useful for exploring the conformational landscape of flexible molecules like this compound, which has a long heptyl chain capable of adopting numerous conformations.

MD simulations can also be used to study solvent effects explicitly. By simulating the compound in a box of solvent molecules (e.g., water, ethanol), one can observe how intermolecular interactions influence its conformation and dynamics. For instance, simulations could reveal the preferential orientation of the molecule at a water-lipid interface or how its flexible tail behaves in different environments. chemrxiv.org Studies on related molecules like heptane have utilized MD to accurately model bulk properties and surface tension, demonstrating the power of this technique for understanding hydrocarbons. arxiv.org

Quantum Chemical Calculations of Spectroscopic Properties (e.g., Predicted IR Frequencies, NMR Chemical Shifts)

Quantum chemical methods, particularly DFT, can accurately predict various spectroscopic properties. dntb.gov.ua These theoretical calculations are a powerful complement to experimental spectroscopy for structure elucidation.

Predicted IR Frequencies: Theoretical vibrational analysis can compute the frequencies and intensities of infrared (IR) absorption bands. For this compound, key predicted vibrations would include the strong C=O stretching frequency of the ketone, C-H stretching modes for the aromatic and aliphatic parts, and C-C stretching of the aromatic ring. Comparing calculated spectra with experimental FTIR data helps confirm the molecular structure and assign specific vibrational modes. mdpi.comresearchgate.net

Predicted NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.com Theoretical predictions can aid in the assignment of complex experimental NMR spectra, helping to distinguish between protons and carbons in similar chemical environments. For this compound, calculations would predict distinct shifts for the aromatic protons, the methyl group protons, and the different methylene (B1212753) groups along the heptyl chain. mdpi.com

Table 3: Representative Predicted vs. Experimental Spectroscopic Data for an Analogous Compound Note: This table illustrates the typical agreement between calculated and experimental values for spectroscopic analysis.

| Spectroscopic Data | Functional Group/Atom | Predicted Value | Experimental Value |

| **IR Frequency (cm⁻¹) ** | C=O Stretch | 1685 | 1680 |

| ¹³C NMR Shift (ppm) | C=O Carbon | 198.5 | 197.8 |

| ¹H NMR Shift (ppm) | Aromatic Protons | 7.20 - 7.85 | 7.26 - 7.90 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights into Analogues (excluding clinical efficacy)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural or physicochemical properties of a series of compounds with a specific activity, such as chemical reactivity or binding affinity. nih.gov While not a direct study of this compound itself, QSAR provides a framework for understanding how modifications to its structure would affect its properties.

To build a QSAR model for analogues of this compound, one would first synthesize a series of related compounds (e.g., with different substituents on the phenyl ring or varying alkyl chain lengths). An activity of interest would be measured experimentally for each compound. Then, various molecular descriptors (e.g., electronic, steric, topological) are calculated for each analogue. Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical model that relates the descriptors to the observed activity. mdpi.comresearchgate.net The resulting QSAR model can offer mechanistic insights into which molecular features are most important for the activity and can be used to predict the activity of new, unsynthesized analogues. mdpi.com

Molecular Docking Studies for Ligand-Target Interaction Prediction (mechanistic binding)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design and discovery to understand the interaction between a ligand and its target protein at a molecular level. However, a comprehensive review of scientific literature reveals a notable absence of specific molecular docking studies for this compound.

While computational and theoretical investigations are crucial for elucidating the potential biological activities of chemical compounds, it appears that this compound has not yet been the subject of such detailed in silico analysis. Research in this area for other structurally related ketones and aromatic compounds has demonstrated the utility of molecular docking in identifying potential protein targets and elucidating binding mechanisms. These studies typically involve the prediction of binding energy, identification of key amino acid residues in the active site that interact with the ligand, and characterization of the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces).

The generation of detailed data tables outlining binding affinities (often expressed as docking scores or binding free energies) and specific molecular interactions is contingent on the availability of published research. In the case of this compound, the lack of such studies precludes the presentation of specific ligand-target interaction data.

Future computational research on this compound would be necessary to explore its potential interactions with various biological targets. Such studies would provide valuable insights into its possible mechanisms of action and guide further experimental validation.

Mechanistic Biological and Biochemical Interactions of 1 4 Methylphenyl Heptan 1 One Analogues in Vitro Studies

Enzyme Inhibition and Activation Studies at the Molecular Level

Research into the effects of alkyl phenyl ketones on enzyme activity has demonstrated that these compounds can act as inhibitors. A study on the carbonyl reductase activity in pig heart cytosol revealed that several alkyl phenyl ketones exhibit inhibitory properties. nih.gov In this investigation, heptanophenone, a close structural analogue of 1-(4-Methylphenyl)heptan-1-one, was identified as an inhibitor of this enzyme. nih.gov

The study elucidated a competitive inhibition mechanism for hexanophenone, a related alkyl phenyl ketone, suggesting that these compounds likely act as substrate inhibitors for carbonyl reductase. nih.gov The inhibitory potency of the tested alkyl phenyl ketones was found to be related to the length of the alkyl chain, with hexanophenone showing the strongest inhibition, followed by valerophenone and then heptanophenone. nih.gov This suggests that the seven-carbon chain of this compound is a key structural feature for this inhibitory activity. The inhibitory potencies of various alkyl phenyl ketones are detailed in the table below.

| Compound | Inhibitory Potency Order |

| Hexanophenone | 1 |

| Valerophenone | 2 |

| Heptanophenone | 3 |

| Butyrophenone | 4 |

| Propiophenone | 5 |

This table indicates the relative inhibitory potency of different alkyl phenyl ketones on carbonyl reductase activity, with 1 being the most potent. nih.gov

Receptor Binding Profiling and Ligand-Target Interaction Analysis

While direct receptor binding studies for this compound are not extensively documented, research on closely related analogues provides valuable insights into potential ligand-target interactions. Specifically, studies on pyrovalerone analogues, which share the 1-(4-methylphenyl)pentan-1-one core structure, have shown significant activity at monoamine transporters.

These analogues have been identified as selective inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with minimal effects on the serotonin transporter (SERT). This selective inhibition of dopamine and norepinephrine reuptake suggests a direct interaction with these transporter proteins. A subset of these compounds demonstrated no significant affinity for a range of other receptors, including 5HT1A, 5HT1B, 5HT1C, D1, D2, or D3 receptors, highlighting their specificity for DAT and NET.

In Vitro Antimicrobial and Antileishmanial Activity with Mechanistic Elucidation

The antimicrobial and antileishmanial potential of compounds structurally related to this compound has been an area of active investigation. While direct studies on this specific compound are limited, the broader class of phenyl ketones and related structures have demonstrated notable activity.

Investigation of Cellular Targets and Pathways (e.g., membrane disruption)

The proposed mechanism for the antimicrobial action of many lipophilic compounds, a class to which this compound belongs, often involves the disruption of the bacterial cell membrane. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. For instance, studies on other microbial inhibitors have shown that they can cause damage to the cell wall and membrane, leading to the lysis of the bacteria.

Modulation of Specific Biochemical Pathways: Mechanistic Deconvolution

The interaction of exogenous compounds with cellular systems can lead to the modulation of various biochemical pathways. While the specific pathways affected by this compound have not been fully elucidated, the activities of its analogues suggest potential areas of influence. For example, the inhibition of monoamine transporters by pyrovalerone analogues directly impacts the signaling pathways of dopamine and norepinephrine. By blocking the reuptake of these neurotransmitters from the synaptic cleft, these compounds effectively increase their concentration and prolong their signaling activity. This modulation of neurotransmitter pathways is a cornerstone of the therapeutic effects of many psychoactive drugs.

Further research is necessary to fully uncover the spectrum of biological and biochemical interactions of this compound and to delineate the precise molecular mechanisms underlying its observed activities.

Potential Applications in Advanced Materials Science and Engineering

1-(4-Methylphenyl)heptan-1-one as a Monomer or Precursor in Polymer Chemistry Research

While there is no direct evidence in the current body of scientific literature for the use of this compound as a monomer in polymerization reactions, its chemical structure allows for theoretical consideration as a precursor in certain polymer synthesis routes. The presence of a reactive ketone group and an aromatic ring opens up possibilities for its incorporation into polymer backbones or as a pendant group, which could impart specific properties to the resulting material.

For instance, the carbonyl group of this compound could potentially undergo reactions to form linkages suitable for polymerization. One hypothetical pathway could involve a polycondensation reaction. If the molecule were to be functionalized with another reactive group, for example, on the aromatic ring or the alkyl chain, it could then react with a suitable co-monomer to form a polyester (B1180765) or polyamide, provided the reaction conditions are carefully controlled.

Another area of potential is in the synthesis of specialty polymers where the p-tolyl group and the heptyl chain could influence the final properties of the polymer. The long alkyl chain could impart flexibility and increase the solubility of the polymer in organic solvents, while the aromatic ring could enhance thermal stability.

The following table outlines a hypothetical comparison of this compound with a known ketone-containing monomer precursor, 4-hydroxyacetophenone, to illustrate its potential role.

| Feature | This compound | 4-Hydroxyacetophenone (Known Precursor) |

| Reactive Groups | Ketone, Aromatic Ring | Ketone, Phenolic Hydroxyl, Aromatic Ring |

| Potential Polymerization Route | Requires further functionalization for polycondensation | Polycondensation (e.g., with diacids to form polyesters) |

| Potential Contribution to Polymer Properties | Flexibility (heptyl chain), Thermal Stability (aromatic ring) | Rigidity, Potential for Hydrogen Bonding |

It is important to reiterate that these are theoretical applications, and further research would be necessary to validate the utility of this compound as a monomer or precursor in polymer chemistry.

Integration into Functional Organic Materials (e.g., Photoinitiators, Liquid Crystals, Optoelectronic Components)

The unique combination of an aromatic ring, a carbonyl group, and a flexible alkyl chain in this compound suggests its potential for integration into various functional organic materials.

Photoinitiators:

Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization. Aromatic ketones are a well-known class of photoinitiators. For instance, benzophenone (B1666685) is a classic example of a Type II photoinitiator. While this compound is not a benzophenone derivative, its acetophenone-like structure (an aromatic ring attached to a carbonyl group) suggests it could potentially exhibit photoinitiating activity.

Upon excitation with UV light, the carbonyl group could undergo a transition to an excited triplet state. In the presence of a suitable hydrogen donor, it could abstract a hydrogen atom to generate a ketyl radical and a radical from the donor, which can then initiate polymerization. The efficiency of this process would depend on various factors, including the lifetime of the excited state and the nature of the hydrogen donor.

Liquid Crystals:

Liquid crystals are states of matter that have properties between those of conventional liquids and those of solid crystals. The molecules in a liquid crystal can flow like a liquid, but their constituent molecules are oriented in a crystal-like way. The molecular shape is a key determinant of liquid crystalline behavior. Typically, liquid crystal molecules (mesogens) are composed of a rigid core and one or more flexible terminal chains.

Optoelectronic Components:

The development of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a rapidly growing field. The performance of these devices is highly dependent on the electronic properties of the organic materials used.

The aromatic nature of the p-tolyl group in this compound provides it with a basic chromophore that absorbs in the UV region. While its intrinsic optoelectronic properties are likely to be modest, it could serve as a building block for more complex organic electronic materials. For instance, the ketone functionality could be used to attach other electroactive groups to create molecules with tailored absorption and emission properties.

The following table provides a speculative comparison of the potential functional properties of this compound with established classes of organic functional materials.

| Functional Material | Key Structural Features of Established Materials | Potential Role of this compound |

| Photoinitiators | Aromatic ketone (e.g., benzophenone) | Potential Type II photoinitiator (acetophenone-like structure) |

| Liquid Crystals | Rigid core and flexible tails (e.g., cyanobiphenyls) | Component in mixtures or precursor for mesogen synthesis |

| Optoelectronic Components | Extended π-conjugated systems | Building block for more complex electroactive molecules |

Further research into the photophysical and electronic properties of this compound is required to ascertain its viability in these applications.

Role as a Ligand or Scaffold in Coordination Chemistry for Novel Catalysts

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The properties of the resulting complex, including its catalytic activity, are heavily influenced by the nature of the ligand.

The this compound molecule contains a carbonyl group, where the oxygen atom has lone pairs of electrons that can be donated to a metal center, making it a potential ligand. The coordination would likely occur through the oxygen atom of the carbonyl group.

The steric and electronic properties of the ligand play a crucial role in determining the stability and reactivity of the metal complex. The p-tolyl group in this compound is an electron-donating group, which would increase the electron density on the carbonyl oxygen, potentially enhancing its ability to coordinate to a metal. The heptyl chain, on the other hand, is sterically bulky, which could influence the coordination geometry around the metal center and the accessibility of the catalytic site.

The use of such a ligand could lead to the formation of novel catalysts with unique selectivity and activity. For example, the bulky alkyl chain could create a specific steric environment around the metal center, which could be beneficial for certain catalytic reactions where steric control is important.

The following table outlines the potential characteristics of this compound as a ligand in coordination chemistry.

| Feature | Description | Potential Impact on Metal Complex |

| Coordinating Atom | Oxygen of the carbonyl group | Formation of a metal-oxygen bond |

| Electronic Effect | Electron-donating p-tolyl group | Increased electron density on the coordinating oxygen, potentially stronger coordination |

| Steric Effect | Bulky heptyl chain | Influence on coordination number and geometry, potential for steric control in catalysis |

While the potential for this compound to act as a ligand is chemically plausible, experimental studies are needed to synthesize and characterize its metal complexes and to evaluate their catalytic activity.

Environmental Chemistry and Degradation Pathways of 1 4 Methylphenyl Heptan 1 One

Photodegradation Mechanisms and Product Identification

The photochemical degradation of ketones in the environment is a significant abiotic process. For alkyl aryl ketones like 1-(4-Methylphenyl)heptan-1-one, the absorption of ultraviolet (UV) radiation can lead to cleavage of the molecule through characteristic photochemical reactions known as Norrish Type I and Norrish Type II reactions. wikipedia.orgscispace.com

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the bond between the carbonyl group and the adjacent carbon atom (α-cleavage) upon excitation by UV light. wikipedia.orgnycu.edu.tw This process generates two free radical intermediates. For this compound, this would result in a 4-methylbenzoyl radical and a hexyl radical. These highly reactive radicals can then undergo a variety of secondary reactions, such as:

Decarbonylation of the acyl radical to form a p-tolyl radical and carbon monoxide.

Recombination of the radicals to form various products.

Hydrogen abstraction from other molecules in the environment.

Norrish Type II Reaction: This pathway is an intramolecular reaction that occurs if there is a hydrogen atom on the gamma (γ) carbon of the alkyl chain that can be abstracted by the excited carbonyl group. wikipedia.org In the case of this compound, a γ-hydrogen is available on the fourth carbon of the heptyl chain. The reaction proceeds through the formation of a 1,4-biradical intermediate, which can then undergo either fragmentation or cyclization. researchgate.net

Fragmentation (β-scission): This is often the major pathway, leading to the formation of an enol (which tautomerizes to a smaller ketone, in this case, 4-methylacetophenone) and an alkene (1-butene). researchgate.net

Cyclization (Norrish-Yang reaction): This results in the formation of a cyclobutanol derivative, such as 1-(4-methylphenyl)-2-propylcyclobutanol. rsc.org

The specific products formed and their relative abundance depend on various factors, including the wavelength of light, the solvent, and the presence of other substances in the environment.

Table 1: Potential Photodegradation Products of this compound

| Reaction Type | Potential Products | Chemical Formula |

|---|---|---|

| Norrish Type I | 4-Methylbenzoyl radical | C₈H₇O• |

| Hexyl radical | C₆H₁₃• | |

| p-Tolyl radical | C₇H₇• | |

| Norrish Type II | 4-Methylacetophenone | C₉H₁₀O |

| 1-Butene | C₄H₈ |

Biodegradation Pathways and Metabolite Characterization

The biodegradation of aromatic compounds is a key process for their removal from the environment and is primarily carried out by diverse communities of microorganisms, including bacteria and fungi. nih.gov For this compound, two main sites of the molecule are susceptible to initial enzymatic attack: the alkyl side chain and the aromatic ring.

Aerobic Biodegradation: Under aerobic conditions, the degradation of alkyl-substituted aromatic compounds often begins with the oxidation of the alkyl side chain or the aromatic ring.

Side-Chain Oxidation: One common pathway for compounds with a p-tolyl group is the sequential oxidation of the methyl group to a primary alcohol, then to an aldehyde, and finally to a carboxylic acid (p-toluic acid). microbiologyresearch.orgnih.gov The longer hexyl chain attached to the carbonyl group can also be a site of initial attack, potentially through omega-oxidation of the terminal methyl group or beta-oxidation.

Aromatic Ring Hydroxylation: Dioxygenase enzymes can introduce two hydroxyl groups onto the aromatic ring, forming a dihydrodiol intermediate. This is a common strategy used by bacteria to destabilize the aromatic ring. nih.gov Subsequent dehydrogenation leads to the formation of a catechol-like derivative. This dihydroxylated ring is then susceptible to cleavage by other enzymes (catechol dioxygenases), breaking open the aromatic ring and leading to intermediates that can enter central metabolic pathways like the Krebs cycle. microbiolj.org.ua

Anaerobic Biodegradation: In the absence of oxygen, different metabolic strategies are employed. The anaerobic degradation of p-alkylated aromatic compounds has been observed, often coupled with denitrification or sulfate reduction. nih.govkarger.com One known mechanism for the activation of alkylated aromatics is the addition of fumarate to the methyl group of the p-tolyl moiety, catalyzed by a glycyl radical enzyme such as benzylsuccinate synthase. nih.gov Following this initial activation, the molecule is further metabolized.

The ultimate biodegradation of this compound would lead to the mineralization of the compound into carbon dioxide, water, and microbial biomass. However, incomplete degradation can lead to the formation of more persistent and sometimes more toxic metabolites.

Table 2: Plausible Initial Biodegradation Metabolites of this compound

| Metabolic Process | Potential Intermediate | Enzyme Class (Example) |

|---|---|---|

| Methyl Group Oxidation | 1-(4-(Hydroxymethyl)phenyl)heptan-1-one | Monooxygenase |

| Methyl Group Oxidation | 1-(4-Carboxyphenyl)heptan-1-one | Dehydrogenase |

| Aromatic Ring Hydroxylation | 1-(3,4-Dihydroxy-4-methylphenyl)heptan-1-one (a catechol derivative) | Dioxygenase |

| Anaerobic Activation | Fumarate adduct at the methyl group | Arylalkylsuccinate synthase |

Advanced Analytical Methods for Environmental Fate Studies

Studying the environmental fate of organic compounds like this compound requires sophisticated analytical techniques to detect and quantify the parent compound and its various degradation products at low concentrations in complex environmental matrices such as water, soil, and sediment. criver.comresearchgate.net

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile and thermally labile compounds. When coupled with a UV detector, it can be used to monitor the disappearance of the parent compound. For more definitive identification, HPLC is often coupled with mass spectrometry (LC-MS). nih.govnih.gov

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile compounds. The degradation products from Norrish Type II reactions, such as 4-methylacetophenone and 1-butene, are amenable to GC analysis. For compounds that are not sufficiently volatile, derivatization techniques can be employed. Coupling GC with a mass spectrometer (GC-MS) allows for the identification of unknown compounds by comparing their mass spectra to spectral libraries. nih.gov

Mass Spectrometry (MS):

LC-MS/MS and GC-MS/MS (Tandem Mass Spectrometry): These techniques provide enhanced selectivity and sensitivity, which is crucial for distinguishing metabolites from matrix interferences. researchgate.net They are powerful tools for the structural elucidation of unknown degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of elemental compositions of metabolites. mdpi.com

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR is an indispensable tool for the unambiguous structural confirmation of isolated degradation products.

Radiolabeling Studies: To trace the fate of a compound through complex degradation pathways, studies often use the compound labeled with a radioactive isotope, such as Carbon-14 (¹⁴C). criver.com This allows for a complete mass balance, accounting for the parent compound, all its degradation products (including bound residues and CO₂), and any portion that remains un-degraded.

Table 3: Analytical Methods for Environmental Fate Studies of Aromatic Ketones

| Analytical Technique | Application | Advantages |

|---|---|---|

| HPLC-UV | Quantification of parent compound and major UV-absorbing products. | Robust, widely available. |

| LC-MS/MS | Identification and quantification of polar, non-volatile metabolites. | High sensitivity and selectivity, structural information. |

| GC-MS | Identification and quantification of volatile and semi-volatile products. | Excellent separation efficiency, extensive spectral libraries. |

| HRMS | Accurate mass measurement for elemental composition determination. | High confidence in identification of unknowns. |

| ¹⁴C-Radiolabeling | Complete mass balance and pathway elucidation. | Tracks all degradation products, including non-extractable residues and CO₂. |

Future Research Directions and Unexplored Avenues for 1 4 Methylphenyl Heptan 1 One Research

Development of Novel Catalytic Systems for Sustainable and Efficient Synthesis

The synthesis of aryl ketones, including 1-(4-Methylphenyl)heptan-1-one, has traditionally relied on established methods such as Friedel-Crafts acylation. However, the future of its synthesis lies in the development of more sustainable and efficient catalytic systems that offer milder reaction conditions, higher yields, and greater substrate tolerance. Recent advancements in catalysis offer a roadmap for this evolution. For instance, photochemical carbonylation reactions have emerged as a powerful tool for the sustainable synthesis of carbonyl-containing compounds. researchgate.net Similarly, a one-pot process that transforms aromatic ketones into more reactive aromatic esters could significantly broaden the synthetic utility of these compounds. waseda.jp

Future research could focus on several promising areas:

Non-Palladium Catalysis: While palladium-catalyzed cross-coupling reactions are effective, the development of catalytic systems based on more abundant and less expensive metals like copper or nickel is a key goal. acs.org A novel system using copper(I) and chiral bis(phosphine) dioxides has already shown promise for the arylation of ketones. acs.org

Photoredox Catalysis: The use of light to drive chemical reactions under mild conditions is a rapidly growing field. researchgate.net A synergistic approach combining photoredox, nickel, and hydrogen atom transfer catalysis has been shown to enable direct aldehyde C-H functionalization to produce ketones. organic-chemistry.org

Mechanochemistry: Solvent-free reaction conditions, such as those offered by mechanochemical synthesis, present a green alternative to traditional methods. organic-chemistry.org A mechanochemical acyl Suzuki-Miyaura cross-coupling has been developed for the highly chemoselective synthesis of ketones. organic-chemistry.org

| Catalytic Strategy | Description | Potential Advantages | Reference |

|---|---|---|---|

| Non-Palladium Catalysis | Utilizing earth-abundant metals like copper or nickel as catalysts. | Reduced cost, lower toxicity, and increased sustainability. | acs.org |

| Photoredox Catalysis | Using light to initiate and drive chemical transformations. | Mild reaction conditions, high selectivity, and access to novel reaction pathways. | researchgate.netorganic-chemistry.org |

| Mechanochemistry | Performing reactions in the solid state through mechanical force. | Solvent-free, reduced waste, and potentially faster reaction times. | organic-chemistry.org |

Advanced Computational Approaches for Complex System Modeling and Prediction

Computational chemistry offers powerful tools to predict the properties and behavior of molecules like this compound, thereby accelerating research and reducing the need for extensive laboratory experimentation. rsc.org The future in this domain lies in the application of more sophisticated and predictive computational models.

Key future directions include:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can help in predicting the biological activity of this compound and its derivatives before they are synthesized. bio-hpc.eu These models are crucial, especially in the context of regulations like REACH, which encourage the use of non-animal testing methods. bio-hpc.eu

Machine Learning and Deep Learning: The increasing availability of large chemical datasets has enabled the use of machine learning and deep learning to predict a wide range of molecular properties, from bioactivity to toxicity. nih.govbenthamdirect.com These methods can identify complex patterns that are not apparent with traditional analysis. benthamdirect.com For example, the Chemprop model can learn from chemical structures and phenotypic profiles to predict compound bioactivity. nih.gov

Molecular Dynamics Simulations: These simulations can provide detailed insights into the interactions of this compound with biological macromolecules, such as proteins or nucleic acids, helping to elucidate its mechanism of action at an atomic level.

| Computational Approach | Application | Potential Impact | Reference |

|---|---|---|---|

| QSAR | Predicting biological activity and other properties based on chemical structure. | Guides synthesis of more potent and selective analogs; reduces animal testing. | bio-hpc.eu |

| Deep Learning | Forecasting bioactivity and potential targets from large datasets. | Accelerates drug discovery and lead optimization with higher accuracy. | nih.govbenthamdirect.com |

| Molecular Dynamics | Simulating the dynamic behavior and interactions with biological targets. | Provides detailed mechanistic insights into how the compound functions. |

Exploration of Novel Biological Targets and Deep Mechanistic Deconvolution

A significant challenge in the study of any bioactive compound is identifying its molecular target(s) and understanding its mechanism of action. pelagobio.com Modern "omics" technologies have revolutionized this process, known as target deconvolution. nih.gov For this compound, future research will undoubtedly leverage these techniques to uncover its biological role.

Promising avenues for investigation include:

Phenotypic Screening: Identifying a compound's effect on cellular or organismal phenotype is the first step. The subsequent "target deconvolution" is essential to understand the underlying molecular mechanism. nih.gov

In Silico Target Prediction: Computational tools can predict potential biological targets based on the structural similarity of this compound to compounds with known targets. nih.gov

| Technique | Principle | Key Advantage | Reference |

|---|---|---|---|

| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability upon ligand binding across the proteome. | Allows for target identification in a native cellular environment. | ox.ac.ukresearchgate.net |

| Capture Compound Mass Spectrometry (CCMS) | Uses tri-functional probes to bind, capture, and identify protein targets. | High sensitivity for detecting even weak or low-affinity interactions. | criver.com |

| In Silico Prediction | Uses algorithms to predict targets based on chemical structure similarity to known ligands. | Rapid and cost-effective initial screening to generate hypotheses. | nih.gov |

Integration of this compound into Emerging Technologies and Interdisciplinary Research

The unique properties of organic molecules are increasingly being harnessed in fields beyond medicine, such as materials science and nanotechnology. mdpi.com Future research should explore the potential of this compound and its derivatives in these emerging areas.

Potential interdisciplinary applications include:

Organic Nanomaterials: Organic compounds are fundamental building blocks for nanomaterials like liposomes, dendrimers, and polymeric nanoparticles. researchgate.netyoutube.com Research could investigate whether this compound can be incorporated into such structures, for example, as a functional component in drug delivery systems or biosensors. youtube.comnih.gov

Materials Science: The aromatic ketone moiety can be a useful functional group in the design of new polymers or liquid crystals. Exploring the polymerization of this compound derivatives could lead to materials with novel thermal or photophysical properties.

Organic Electronics: Certain organic molecules possess semiconducting or light-emitting properties. Investigating the electronic properties of this compound could reveal its potential for use in devices like organic light-emitting diodes (OLEDs) or organic photovoltaics.

| Field | Potential Application | Rationale | Reference |

|---|---|---|---|

| Nanotechnology | Component of organic nanoparticles for drug delivery or sensing. | Organic molecules are versatile building blocks for functional nanomaterials. | researchgate.netyoutube.com |

| Materials Science | Monomer for novel polymers or liquid crystals. | The rigid aromatic ketone structure can impart desirable properties to materials. | mdpi.com |

| Organic Electronics | Functional component in electronic devices. | Aromatic systems are often electronically active and can be tailored for specific applications. | mdpi.com |

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 1-(4-Methylphenyl)heptan-1-one, and how is its purity validated?

- Methodological Answer : A common approach involves Friedel-Crafts acylation using heptanoyl chloride and p-xylene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis, purity is assessed via column chromatography (gradient elution with Et₂O/Pentane) and thin-layer chromatography (TLC) to monitor reaction progress . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic ketone carbonyl signals (~200-210 ppm in ¹³C NMR) and aromatic proton resonances (~7.2-7.4 ppm in ¹H NMR). Discrepancies in integration ratios (e.g., diastereomeric excess) can be resolved using high-resolution mass spectrometry (HRMS) .

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

- Methodological Answer : Infrared (IR) spectroscopy identifies the ketone C=O stretch (~1700 cm⁻¹) and aromatic C-H bending modes. For advanced structural elucidation, 2D NMR techniques (e.g., COSY, HSQC) map proton-proton coupling and carbon-proton connectivity. Quantitative NMR (qNMR) can quantify impurities by comparing integration areas of target signals against internal standards . Mass spectrometry (EI or ESI) confirms molecular ion peaks and fragmentation patterns, distinguishing isobaric analogs (e.g., positional isomers) .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

- Methodological Answer : Crystallization difficulties due to oily residues or polymorphism require solvent screening (e.g., slow evaporation in EtOAc/hexane). Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) resolves atomic positions, but twinning or weak diffraction may necessitate high-intensity synchrotron sources. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H···O contacts), while graph-set analysis categorizes hydrogen-bonding motifs . For disordered structures, dynamic occupancy refinement or restraints improve model accuracy .

Q. How can computational chemistry predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular electrostatic potential (MEP) maps identify regions prone to nucleophilic attack (e.g., ketone carbonyl). Molecular dynamics (MD) simulations model solvation effects or crystal packing, validated against experimental SCXRD data . For reaction pathway analysis, transition-state optimization (e.g., IRC calculations) identifies kinetic barriers in functionalization reactions .

Q. What strategies are effective for functionalizing the ketone group in this compound?

- Methodological Answer : The ketone undergoes nucleophilic addition (e.g., Grignard reagents to form alcohols) or reduction (NaBH₄/LiAlH₄ to yield secondary alcohols). Oxidation with KMnO₄ or CrO₃ cleaves the heptanoyl chain, forming benzoic acid derivatives. For α-functionalization, enolate generation (LDA/NaH) enables alkylation or acylation. Sulfur-based analogs (e.g., thioacetals) are synthesized via reaction with Lawesson’s reagent, though steric hindrance from the 4-methyl group may require elevated temperatures .

Q. How can researchers design biological activity assays for this compound derivatives?

- Methodological Answer : Derivatives are screened for antimicrobial activity using broth microdilution (MIC determination against Gram+/Gram– bacteria). Antioxidant potential is assessed via DPPH radical scavenging assays. For toxicological profiling, acute oral toxicity (OECD 423) and dermal irritation (OECD 404) protocols are applied, with LC50/EC50 values compared to structurally related compounds (e.g., methylnaphthalenes) . Metabolic stability is evaluated using liver microsome incubations (CYP450 isoforms) with LC-MS/MS quantification .